molecular formula C11H15BrN2O B1381579 [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol CAS No. 1565386-11-9

[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B1381579
CAS No.: 1565386-11-9
M. Wt: 271.15 g/mol
InChI Key: MYQGJYHUIDRYKZ-UHFFFAOYSA-N
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Description

[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a methanol group at the 3-position of the pyrrolidine ring and a 4-amino-2-bromophenyl substituent at the 1-position. Its structure combines a brominated aromatic ring, which may enhance lipophilicity and binding affinity, with an amino group that could participate in hydrogen bonding or catalytic interactions.

Properties

IUPAC Name

[1-(4-amino-2-bromophenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-5-9(13)1-2-11(10)14-4-3-8(6-14)7-15/h1-2,5,8,15H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQGJYHUIDRYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the 4-Amino-2-bromophenyl Group: This step involves the bromination of an aniline derivative followed by its coupling with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium thiolate, sodium amide, or sodium alkoxide in an appropriate solvent.

Major Products

    Oxidation: [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]carboxylic acid.

    Reduction: [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol.

    Substitution: [1-(4-Amino-2-thiophenyl)pyrrolidin-3-yl]methanol, [1-(4-Amino-2-aminophenyl)pyrrolidin-3-yl]methanol, etc.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical Form Key Data/Activity Reference
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol (Target) C11H14BrN2O 4-Amino-2-bromophenyl 285.15 Not reported N/A N/A
{4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol C21H20FN3O2 4-Fluorophenyl-pyrazole-carbonyl 381.41 Not reported Cytotoxicity: Plaque ratio = 0.568
[1-[2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol (12b) C20H18Cl2N4O Pyridopyrimidine-dichlorophenyl 389.29 Solid HRMS: [M+H]+ = 390.0883; NMR data
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 6-Fluoropyridin-2-yl 196.22 Not reported Commercial availability (Catalog #HB085)
[1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol C10H12BrN3O3 5-Bromo-3-nitropyridin-2-yl 302.13 Not reported Catalog price: $400–$4800/g
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C11H14FNO 2-Fluorophenyl 195.24 Oil Storage: RT; PubChem CID: 24275472
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol C10H9BrN2O 4-Bromophenyl-pyrazole 253.10 Not reported Predicted pKa: 13.46; Density: 1.56 g/cm³

Key Observations:

Pyridopyrimidine derivatives (e.g., compound 12b) exhibit higher molecular weights (~389 g/mol) due to fused aromatic systems, which may reduce bioavailability compared to simpler phenyl or pyridyl analogs .

Biological Activity: The fluorophenyl-pyrazole derivative in demonstrated cytotoxicity with a plaque ratio of 0.568, suggesting moderate bioactivity. The target compound’s amino group could modulate similar pathways but with altered potency or selectivity .

Commercial and Synthetic Accessibility: Fluoropyridin-2-yl and bromonitropyridin-2-yl analogs (Catalog #HB085, HB420) are commercially available at varying prices, reflecting synthetic difficulty or demand . The target compound’s amino-bromophenyl group may require specialized synthesis, increasing cost.

Spectroscopic Data: Compound 12b’s HRMS and NMR data (e.g., δ 8.88 ppm for aromatic protons) provide benchmarks for structural validation of the target compound, particularly in confirming pyrrolidine methanol substitution patterns .

Biological Activity

The compound [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol, a pyrrolidine derivative, has garnered attention in recent research for its potential biological activities, particularly in antibacterial and antifungal domains. This article synthesizes available literature to explore its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A pyrrolidine ring which is known for its role in various bioactive compounds.
  • A bromine atom and an amino group on the phenyl ring, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structural motifs demonstrated activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of halogen substituents, such as bromine, is often linked to enhanced antimicrobial activity. In particular, the 4-bromo substitution on the phenyl ring has been associated with increased potency against bacterial strains .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activities. Related studies have shown that pyrrolidine derivatives can inhibit the growth of fungal strains like Candida albicans.

Key Findings:

  • Compounds structurally similar to this compound demonstrated antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly impact the biological activity of pyrrolidine derivatives:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (like bromine) enhances the compound's ability to interact with microbial targets.
  • Substituent Positioning: The positioning of substituents on the phenyl ring affects potency; for example, substitutions at para or ortho positions generally yield better antibacterial effects compared to meta substitutions .

Case Studies

Recent case studies focusing on similar compounds have illustrated their potential in therapeutic applications:

  • Antitumor Effects: A study involving a related pyrrolidine compound showed significant reductions in tumor viability in breast cancer models, suggesting a broader applicability of pyrrolidine derivatives in oncology .
  • In Vivo Studies: Research demonstrated that certain pyrrolidine derivatives administered in vivo effectively reduced tumor growth without significant adverse effects on overall health markers in animal models .

Q & A

Q. What are the optimal synthetic routes for [1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a bromophenyl precursor with a pyrrolidine-methanol scaffold. For example, Buchwald-Hartwig amination can introduce the amino group, followed by bromination at the ortho position. Key parameters include:
  • Temperature : Reflux conditions (e.g., ethanol at 80°C) to ensure complete reaction .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions .
  • Purification : Column chromatography or recrystallization (e.g., DMF/ethanol mixtures) to isolate the product .
    Monitoring via TLC and spectroscopic techniques (e.g., NMR) ensures intermediate verification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • HRMS : Confirms molecular weight (e.g., [M+H]+ = 326.03 for C11H14BrN2O) .
  • 1H/13C NMR : Identifies protons (e.g., δ 3.3–3.2 ppm for pyrrolidine methine groups) and carbons adjacent to bromine/amine groups .
  • IR Spectroscopy : Detects hydroxyl (∼3300 cm⁻¹) and primary amine (∼1600 cm⁻¹) stretches .
  • HPLC/UPLC : Assesses purity (>95% for biological assays) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 calculations .
  • Antimicrobial Activity : Follow CLSI guidelines for MIC determinations against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selectivity .

Advanced Research Questions

Q. How can structural modifications of this compound improve its binding affinity to target receptors?

  • Methodological Answer :
  • SAR Studies : Modify substituents (e.g., replacing bromine with fluorine for enhanced lipophilicity) .
  • Docking Simulations : Use software like AutoDock to predict interactions with active sites (e.g., comparing bromine vs. chlorine analogs) .
  • Synthetic Validation : Test derivatives in vitro (e.g., Ki values for receptor binding) .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
  • Dose-Response Analysis : Generate EC50 curves to compare potency .
  • Purity Checks : Use orthogonal methods (e.g., NMR + HPLC) to rule out impurities .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridine/pyrrolidine hybrids) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Acetylate the hydroxyl group to enhance bioavailability .
  • Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation) .
  • Formulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Data Contradiction and Validation

Q. How should conflicting data on synthetic yields be addressed?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2 vs. PdCl2) .
  • Scale-Up Trials : Test reproducibility at 1g vs. 100mg scales .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or ring-opening) .

Q. What computational tools aid in predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT Calculations : Predict bond dissociation energies (e.g., C-Br vs. C-NH2) .
  • MD Simulations : Model degradation pathways under physiological conditions .
  • Cheminformatics : Use PubChem or ChEMBL databases to compare stability with analogs .

Tables for Key Comparisons

Modification Impact on Bioactivity Reference
Bromine → Fluorine substitutionIncreased lipophilicity, enhanced CNS penetration
Hydroxyl group acetylationImproved metabolic stability
Pyrrolidine ring expansionAltered receptor selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
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[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol

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